Tesofensine citrate

Description

Historical Context of Tesofensine Citrate (B86180) Discovery and Initial Research Trajectories

Originally known as NS2330, tesofensine was developed by the Danish biotechnology company NeuroSearch. wikipedia.orgncats.io The initial aim of the research was to find new treatments for debilitating neurological conditions. portico.orgsmolecule.com

The primary research focus for tesofensine was on Parkinson's disease and Alzheimer's disease. healthon.comresearchgate.net The rationale was based on its ability to modulate key neurotransmitters in the brain, which are known to be involved in the pathophysiology of these conditions. portico.org In the context of Alzheimer's disease, tesofensine was found to indirectly stimulate the cholinergic system and enhance the function of major neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576). portico.org A phase IIa clinical trial showed significant cognitive improvement in patients with Alzheimer's disease. portico.org However, a subsequent phase IIb study produced compromised results, leading to the discontinuation of its investigation for this indication in 2008. portico.orgresearchgate.net

For Parkinson's disease, preclinical studies showed that tesofensine could inhibit the reuptake of dopamine, norepinephrine, and serotonin (B10506), and stimulate cholinergic neurons. portico.org In a marmoset model of MPTP-induced Parkinson's, it demonstrated protective effects against symptoms without causing dyskinesia. portico.org Despite these early preclinical findings, clinical trials in patients with both early and advanced Parkinson's disease failed to show sufficient efficacy. portico.org Ultimately, development for both Parkinson's and Alzheimer's disease was officially discontinued. wikipedia.orgncats.ioresearchgate.net

Table 1: Summary of Early Clinical Research Findings for Tesofensine

| Indication | Phase | Key Findings | Outcome |

|---|---|---|---|

| Alzheimer's Disease | Phase IIa | Showed significant cognitive improvement. portico.org | Proceeded to next phase. |

| Alzheimer's Disease | Phase IIb | Results were compromised and did not meet endpoints. portico.org | Development for this indication was halted. portico.orgresearchgate.net |

A consistent and notable observation during the initial clinical trials for neurological disorders was that patients, particularly those who were overweight, experienced significant weight loss. wikipedia.orgportico.org This unintended side effect was consistently reported and deemed significant enough to warrant a major shift in the drug's development strategy. revolutionhealth.orghealthon.comresearchgate.net Preclinical data from studies on diet-induced obese rats further supported the hypothesis that tesofensine could be an effective agent for weight reduction. researchgate.netnih.gov Consequently, the research focus was entirely reoriented, and tesofensine began its journey to be repurposed as a potential treatment for obesity. wikipedia.orgresearchgate.net

Early Investigations for Neurological Disorders (e.g., Alzheimer's, Parkinson's Disease)

Overview of Tesofensine Citrate's Classification as a Triple Monoamine Reuptake Inhibitor (TMRI)

Tesofensine is classified as a serotonin-noradrenaline-dopamine reuptake inhibitor, also known as a triple monoamine reuptake inhibitor (TMRI). wikipedia.orgrevolutionhealth.orgresearchgate.net This means it acts on the central nervous system to block the transporter proteins responsible for the reabsorption of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE, or noradrenaline), and dopamine (DA). saniona.com4everyoungantiaging.compatsnap.com By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, tesofensine increases their availability in the brain. healthon.compatsnap.com

Table 2: In Vitro Inhibitory Activity of Tesofensine

| Transporter | IC₅₀ Value (nM) |

|---|---|

| Norepinephrine (Noradrenaline) Transporter (NET) | 1.7 ncats.io |

| Dopamine Transporter (DAT) | 6.5 researchgate.net |

| Serotonin Transporter (SERT) | 11 ncats.ioresearchgate.net |

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug required to inhibit a biological process by 50%. Lower values indicate greater potency.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Serotonin |

| Norepinephrine (Noradrenaline) |

| Dopamine |

| Levodopa (B1675098) |

| Metoprolol |

Properties

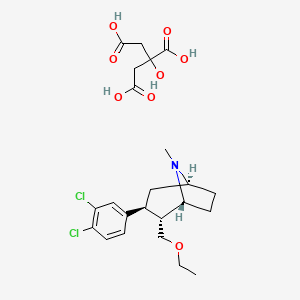

IUPAC Name |

(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23Cl2NO.C6H8O7/c1-3-21-10-14-13(9-12-5-7-17(14)20(12)2)11-4-6-15(18)16(19)8-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,6,8,12-14,17H,3,5,7,9-10H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t12-,13+,14+,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVJUFNVDKADJT-BEDQTAKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1C2CCC(N2C)CC1C3=CC(=C(C=C3)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@H]1[C@H]2CC[C@H](N2C)C[C@@H]1C3=CC(=C(C=C3)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235407 | |

| Record name | Tesofensine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195875-86-6, 861205-83-6 | |

| Record name | 8-Azabicyclo[3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-, (1R,2R,3S,5S)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195875-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tesofensine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861205836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tesofensine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TESOFENSINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R9T98ZB7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Tesofensine Citrate

Mechanism of Action: Monoamine Transporter Inhibition by Tesofensine Citrate (B86180)

Tesofensine citrate exerts its effects by binding to and blocking the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). plos.orgpatsnap.comnih.gov This inhibition of reuptake leads to an increased concentration and prolonged action of these neurotransmitters in the synaptic cleft. patsnap.comresearchgate.netuva.nl

This compound demonstrates a potent inhibition of the dopamine transporter (DAT). portico.orgpatsnap.comnih.govuva.nl This blockade of DAT leads to an increase in synaptic dopamine levels. portico.org Upregulation of dopaminergic pathways is considered a consequence of this DAT blockade. portico.orgresearchgate.net Studies have shown that tesofensine can induce a dose-dependent blockade of DAT, with a mean striatal DAT occupancy ranging from 18% to 77%. nih.gov It is estimated that the maximum achievable DAT occupancy is approximately 80%. nih.gov The inhibition of dopamine reuptake is believed to contribute to the appetite-suppressant effects of the compound. nih.gov

This compound also potently inhibits the norepinephrine transporter (NET). portico.orgpatsnap.comnih.govuva.nl This action increases the availability of norepinephrine in the synapse. nih.gov The hypophagic (appetite-suppressing) effect of tesofensine is thought to be significantly mediated by the blockade of NET, leading to the activation of α1 adrenoceptors due to increased synaptic norepinephrine. nih.gov The paraventricular nucleus (PVN) of the hypothalamus, a key region for appetite regulation, has high levels of NET binding, suggesting it as a primary site of action for tesofensine's effects on norepinephrine. nih.gov

In addition to its effects on dopamine and norepinephrine, this compound inhibits the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synapse. portico.orgpatsnap.comnih.govuva.nl This inhibition increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic signaling. patsnap.comsmolecule.com While tesofensine is a triple reuptake inhibitor, some research indicates a stronger effect on norepinephrine and dopamine transporters compared to the serotonin transporter. researchgate.net The modulation of serotonin levels is a well-established mechanism for appetite suppression. plos.org

Norepinephrine Transporter (NET) Reuptake Inhibition and Related Effects

Receptor Binding Profile and Selectivity of this compound

This compound is characterized as a triple monoamine reuptake inhibitor with high affinity for the dopamine, norepinephrine, and serotonin transporters. portico.orgplos.orgncats.io In vitro studies have determined its inhibitory activity (IC50 values) for these transporters.

Interactive Data Table: Inhibitory Activity (IC50) of Tesofensine

| Transporter | IC50 (nM) |

|---|---|

| Norepinephrine (NE) | 1.7 |

| Dopamine (DA) | 6.5 |

| Serotonin (5-HT) | 11 |

Data from AbMole BioScience abmole.com

Some studies have reported different IC50 values, suggesting a greater potency for norepinephrine and serotonin transporters over the dopamine transporter. ncats.io For instance, one report cited IC50 values of 1.7 nM for norepinephrine uptake and 11 nM for serotonin uptake. ncats.io Another source reported IC50 values as NE 1.7 nM, SERT 11 nM, and DA 65 nM. wikipedia.org The active metabolite of tesofensine, M1 (NS-2360), also exhibits inhibitory activity at these transporters. portico.org

Neurotransmitter Level Modulation in Preclinical Brain Regions by this compound

Preclinical studies have demonstrated that tesofensine administration leads to increased extracellular levels of dopamine, norepinephrine, and serotonin in various brain regions. portico.orgnih.gov In diet-induced obese rats, tesofensine has been shown to suppress appetite through the indirect stimulation of α1 adrenoceptor and dopamine D1 receptor pathways. nih.gov This suggests an increase in synaptic norepinephrine and dopamine in relevant brain circuits. nih.gov Furthermore, a stimulatory dopaminergic response has been observed in the nucleus accumbens and prefrontal cortex. researchgate.net Sustained treatment has also been linked to increased levels of brain-derived neurotrophic factor (BDNF). portico.orgwikipedia.org

The effects of tesofensine on neurotransmitter systems have been quantified using various advanced techniques in preclinical and clinical research.

Microdialysis: This technique has been used to establish that sydnocarb, another compound affecting dopamine, facilitates dopamine-mediated transmission, although the precise mechanism of release versus transporter inhibition was initially unclear. justia.com While not explicitly detailed for tesofensine in the provided context, microdialysis is a standard method for measuring extracellular neurotransmitter levels in specific brain regions and would be applicable to studying tesofensine's effects. nih.gov

Positron Emission Tomography (PET): PET studies have been instrumental in understanding tesofensine's mechanism of action in the human brain. portico.org Using the radiotracer [¹¹C]βCIT-FE, a PET study assessed the degree of dopamine transporter (DAT) occupancy after multiple oral doses of tesofensine. nih.gov The results showed a dose-dependent blockade of DAT, providing evidence for the up-regulation of dopaminergic pathways due to increased synaptic dopamine. portico.orgnih.gov

Comparative Pharmacodynamics of this compound with Analogous Compounds (Preclinical)

This compound is a centrally-acting triple monoamine reuptake inhibitor that blocks the transporters for serotonin (5-HT), norepinephrine (NE), and dopamine (DA). portico.orgncats.ioresearchgate.net Its pharmacodynamic profile is characterized by a potent and balanced inhibition of these three key neurotransmitter systems, which are deeply involved in the regulation of appetite and energy expenditure. portico.orgresearchgate.net Preclinical studies have sought to elucidate its mechanisms and compare its effects to other compounds that modulate monoaminergic systems, providing insight into its unique pharmacological properties.

Comparative Monoamine Transporter Inhibition

In vitro studies have quantified the inhibitory potency of tesofensine and its primary metabolite (M1) at the three monoamine transporters. Tesofensine demonstrates a high affinity for all three transporters, with a particular potency for the norepinephrine transporter (NET). ncats.ioresearchgate.net Its metabolite, M1, also shows potent triple reuptake inhibition. researchgate.net This broad-spectrum activity contrasts with more selective agents, such as Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine (B1211875) or dual-acting agents like sibutramine (B127822), whose primary metabolites are also triple reuptake inhibitors. smolecule.comnih.govmedisearch.io

| Compound | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |

|---|---|---|---|

| Tesofensine | 1.7 ncats.ioresearchgate.net | 6.5 researchgate.net | 11 ncats.ioresearchgate.net |

| Metabolite M1 (NS-2360) | 0.6 researchgate.net | 3.0 researchgate.net | 2.0 researchgate.net |

Comparative Effects on Appetite and Feeding Behavior

Preclinical research, particularly in diet-induced obese (DIO) rat models, has been crucial for understanding the pharmacodynamic basis of tesofensine's effects on appetite. nih.govresearchgate.net These studies compare its profile to other appetite suppressants like the dopaminergic agent phentermine and the dual reuptake inhibitor sibutramine.

Unlike phentermine, tesofensine does not appear to induce significant head-weaving stereotypy at therapeutic doses in rats, suggesting a distinct profile of dopaminergic stimulation. researchgate.netplos.orgbiorxiv.org Furthermore, behavioral studies in rats indicated that the appetite-suppressing effects of tesofensine are not linked to taste aversion or a direct impact on the perception of sweetness. researchgate.netbiorxiv.orgbiorxiv.org

The mechanism underlying tesofensine-induced hypophagia (reduced food intake) has been extensively investigated through antagonist challenge studies. These studies reveal that the appetite-suppressing effect is primarily driven by the indirect stimulation of specific adrenergic and dopaminergic receptor pathways. nih.govnih.gov The hypophagic response is almost completely reversed by the α1-adrenoceptor antagonist prazosin (B1663645) and partially antagonized by the D1 receptor antagonist SCH23390. nih.govnih.govresearchgate.net This reliance on α1-adrenoceptor function is similar to the effects observed with the selective norepinephrine reuptake inhibitor nisoxetine (B1678948) and the dual-acting agent sibutramine. nih.gov

However, key differences emerge in the role of the serotonergic system. While the hypophagic effects of sibutramine can be partially reversed by 5-HT2A/C receptor antagonists like ritanserin (B1680649), tesofensine-induced hypophagia was not affected by ritanserin at the tested dose. nih.govnih.gov Similarly, antagonists for α2-adrenoceptors (RX821002), D2 receptors (haloperidol), and D3 receptors (NGB2904) did not alter tesofensine's effect on food intake in DIO rats. nih.govnih.govresearchgate.net Recent preclinical findings also show that tesofensine silences a subset of GABAergic neurons in the lateral hypothalamus, thereby reducing their capacity to promote feeding behavior. plos.orgbiorxiv.org

| Compound/Interaction | Effect on Food Intake | Receptor Pathway Implication |

|---|---|---|

| Tesofensine | Dose-dependent reduction researchgate.net | Triple monoamine reuptake inhibition nih.gov |

| Tesofensine + Prazosin (α1 antagonist) | Hypophagic effect almost completely reversed nih.govnih.gov | Dependent on α1-adrenoceptor stimulation nih.govnih.gov |

| Tesofensine + SCH23390 (D1 antagonist) | Hypophagic effect partially antagonized nih.govnih.gov | Partially dependent on D1 receptor stimulation nih.govnih.gov |

| Tesofensine + Ritanserin (5-HT2A/C antagonist) | No significant change in hypophagic effect nih.govnih.gov | Independent of 5-HT2A/C receptor pathway at tested dose nih.govnih.gov |

| Tesofensine + Haloperidol (D2 antagonist) | No significant change in hypophagic effect nih.govnih.gov | Independent of D2 receptor pathway nih.govnih.gov |

| Sibutramine + Prazosin (α1 antagonist) | Hypophagic effect prevented nih.gov | Dependent on α1-adrenoceptor stimulation nih.gov |

| Sibutramine + Ritanserin (5-HT2A/C antagonist) | Hypophagic effect partially reversed nih.gov | Partially dependent on 5-HT2A/C receptor stimulation nih.gov |

Preclinical Pharmacokinetics and Metabolism of Tesofensine Citrate

Absorption and Distribution in Animal Models

Preclinical studies have demonstrated that tesofensine is well-absorbed following oral administration in animal models. portico.org In mice, plasma concentrations of tesofensine ranged from 1.26 to 296 ng/mL after oral and intravenous administration over a wide dose range. researchgate.netnih.gov The variability in plasma concentrations within a dose group was generally low. nih.gov

The volume of distribution (Vd) of tesofensine in mice was found to be large at 17.7 L/kg, indicating extensive tissue distribution. researchgate.net This is consistent with its lipophilic nature. Similarly, in rats, the Vd was high. nih.gov In cynomolgus monkeys, a lower clearance of 1.8 L/h/kg was observed. nih.gov Plasma protein binding of tesofensine in vivo was high, at 94.7% in mice. researchgate.net

Table 1: Pharmacokinetic Parameters of Tesofensine in Animal Models

| Parameter | Mouse | Rat | Cynomolgus Monkey |

|---|---|---|---|

| Volume of Distribution (Vd) | 17.7 L/kg | High | - |

| Clearance (CL) | 5.3 L/h/kg | 6 L/h/kg | 1.8 L/h/kg |

| Half-life (t1/2) | 2.3 hours | - | - |

| Plasma Protein Binding | 94.7% | - | - |

Metabolic Pathways and Metabolite Characterization of Tesofensine Citrate (B86180)

The metabolism of tesofensine has been thoroughly investigated, primarily identifying its transformation into the active metabolite M1 (NS-2360). portico.orgresearchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Tesofensine Citrate Metabolism

The primary metabolic pathway for tesofensine is N-dealkylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme, CYP3A4. portico.orgresearchgate.netwikipedia.org This process leads to the formation of its major and only detectable metabolite in human plasma, M1. portico.orgresearchgate.net The involvement of CYP3A4 is a critical factor in understanding potential drug-drug interactions. nih.gov Studies have shown that inhibition of CYP3A4 can lead to reduced clearance and prolonged elimination half-life of tesofensine. nih.gov

Pharmacological Activity and Potency of this compound Metabolites (e.g., M1)

Table 2: In Vivo Potency of Tesofensine and its M1 Metabolite in Mice

| Compound | EC50 (Dopamine Transporter Inhibition) |

|---|---|

| Tesofensine | 72 nM |

| M1 (NS-2360) | 363 nM |

Excretion Profiles of this compound and its Metabolites in Preclinical Systems

The clearance of tesofensine and its metabolite M1 occurs through metabolic processes, with renal excretion playing a minor role. wikipedia.org In mice, the clearance of tesofensine was high (5.3 L/h/kg), while the clearance of M1 was moderate (1.9 L/h/kg). researchgate.netnih.gov The half-life of tesofensine in mice was determined to be 2.3 hours, whereas the half-life of M1 was longer at 4.9 hours. researchgate.net At steady state in mice, trough plasma concentrations of M1 were approximately 8-fold lower than those of the parent drug. researchgate.net

Neurobiological and Preclinical Therapeutic Investigations of Tesofensine Citrate

Effects of Tesofensine Citrate (B86180) on Central Nervous System Function

Tesofensine citrate exerts its primary effects within the central nervous system by modulating the levels of key neurotransmitters. smolecule.com As a triple monoamine reuptake inhibitor, it blocks the transporters responsible for the reabsorption of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) from the synaptic cleft. portico.orgresearchgate.net This action increases the availability of these neurotransmitters in the brain, which are known to play significant roles in regulating appetite and mood. portico.orgsmolecule.com

Modulation of Neuronal Activity and Circuitry (e.g., Hypothalamic Neurons, GABAergic Systems)

Research indicates that tesofensine modulates neuronal activity, particularly within the hypothalamus, a brain region critical for regulating feeding behavior. wikipedia.orgbiorxiv.org Studies have shown that tesofensine can silence GABAergic neurons in the lateral hypothalamus (LH). wikipedia.orgplos.org GABAergic neurons are inhibitory, and by silencing them, tesofensine may reduce their ability to promote feeding. plos.orgresearchgate.net

In studies with both lean and obese rats, tesofensine was found to differentially modulate neuronal ensembles in the LH. plos.orgnih.gov In obese rats, there was a more pronounced modulation of LH neurons compared to lean rats. biorxiv.orgplos.org Specifically, the proportion of neurons inhibited by tesofensine increased in diet-induced obese rats. biorxiv.orgplos.org Furthermore, optogenetic and chemogenetic studies in transgenic mice have demonstrated that tesofensine inhibits a subset of LH GABAergic neurons, and silencing these neurons enhances the food-suppressing effects of the drug. plos.orgresearchgate.netnih.gov

Impact on Neurogenesis and Neurotrophic Factor Expression (e.g., BDNF) in Preclinical Models

Sustained treatment with tesofensine has been shown to have neuroprotective effects by increasing the levels of brain-derived neurotrophic factor (BDNF) in the brain. wikipedia.orgportico.org In rat studies, chronic administration of tesofensine led to an increase in BDNF mRNA in the hippocampus. nih.gov This increase in BDNF is associated with enhanced hippocampal gene expression and the formation of new cells, suggesting a potential for antidepressant effects. nih.gov Studies have shown that tesofensine can positively affect mood by increasing BDNF levels. genemedics.com

Preclinical Efficacy Studies in Animal Models of Metabolic Regulation

Preclinical studies in animal models have been crucial in elucidating the mechanisms behind tesofensine's effects on weight management. These studies have consistently demonstrated its efficacy in reducing food intake and promoting weight loss. plos.orgnih.gov

Effects on Food Intake and Appetite Suppression in Diet-Induced Obesity (DIO) Models

In diet-induced obesity (DIO) rat models, tesofensine has been shown to induce a significant and dose-dependent reduction in food intake. nih.govnih.gov This hypophagic effect is observed acutely and contributes to a marked decrease in body weight. nih.gov Studies have demonstrated that tesofensine is more effective at inducing weight loss in obese rats compared to lean rats. plos.orgnih.govplos.org

The appetite-suppressing effects of tesofensine appear to be independent of inducing taste aversion. researchgate.netnih.gov While the anorexigenic effect can show tolerance over a 16-day treatment period, the weight loss effect is sustained, suggesting that other mechanisms are also at play. biorxiv.orgplos.org

Table 1: Effect of Tesofensine on Food Intake and Body Weight in DIO Rats

| Treatment Group | Duration | Effect on Food Intake | Effect on Body Weight | Source |

|---|---|---|---|---|

| Tesofensine (2.0 mg/kg, s.c.) | 16 days | Significant reduction | Significant reduction | nih.gov |

| Tesofensine (0.5-3.0 mg/kg, s.c.) | Acute | Dose-dependent decline | Dose-dependent reduction in weight gain | nih.govnih.gov |

| Tesofensine (2 mg/kg) | Chronic | Reduced caloric intake | Greater weight loss in HFD-fed rats | plos.orgplos.org |

Influence on Energy Expenditure and Metabolic Rate in Animal Models

Beyond appetite suppression, tesofensine also appears to influence energy expenditure. portico.orggoogle.com While the primary mechanism for weight loss is a reduction in food intake, studies suggest that an increase in energy expenditure contributes to the sustained weight loss observed even when tolerance to the anorexigenic effects develops. biorxiv.orgplos.org Some research indicates that tesofensine may increase resting energy expenditure and fat oxidation. researchgate.netgenemedics.comresearchgate.net In human studies, a slight increase in energy expenditure was observed during the night. researchgate.netnih.gov

Underlying Neuropharmacological Pathways of Metabolic Effects (e.g., Adrenoceptor and Dopamine Receptor Pathways)

The metabolic effects of tesofensine are mediated through its influence on monoaminergic pathways. nih.govnih.gov The appetite-suppressing effect is largely dependent on the indirect stimulation of alpha-1 adrenoceptors and dopamine D1 receptors. nih.govnih.govresearchgate.net Studies using receptor antagonists have shown that blocking these receptors can reverse the hypophagic effects of tesofensine. nih.govnih.gov

Specifically, the α1 adrenoceptor antagonist prazosin (B1663645) almost completely reversed tesofensine-induced hypophagia, while the D1 receptor antagonist SCH23390 partially antagonized it. nih.govnih.gov In contrast, antagonists for α2 adrenoceptors, D2 receptors, D3 receptors, and 5-HT2A/C receptors did not affect the feeding suppression caused by tesofensine. nih.govnih.govresearchgate.net This indicates a critical role for noradrenergic and dopaminergic signaling in the appetite-regulating effects of tesofensine. google.com

Exploration of this compound in Preclinical Models of Neuropsychiatric Conditions

The investigation of tesofensine in preclinical settings has provided valuable insights into its potential applications for various neuropsychiatric conditions, extending beyond its initial focus on neurodegenerative diseases.

Early research into tesofensine explored its potential as a treatment for Parkinson's and Alzheimer's diseases. portico.org In a marmoset model of MPTP-induced Parkinson's disease, tesofensine demonstrated a protective effect against parkinsonian symptoms without inducing dyskinesia. portico.org It was observed to inhibit the reuptake of dopamine, norepinephrine, and serotonin, and to stimulate cholinergic neurons in the prefrontal cortex and hippocampus. portico.org

For Alzheimer's disease, preclinical studies in mice indicated that tesofensine could reduce levels of β-amyloid, a key pathological marker of the disease. portico.org Furthermore, tesofensine was shown to have neuroprotective activity by increasing levels of brain-derived neurotrophic factor (BDNF) and promoting the proliferation of hippocampal neurons in rats. portico.org

Interactive Table: Summary of Tesofensine's Effects in Preclinical Neurodegeneration Models

| Model | Key Findings | Reference |

|---|---|---|

| MPTP-induced Parkinson's (marmoset) | Protected against symptoms without dyskinesia. | portico.org |

| Alzheimer's Disease (mice) | Reduced β-amyloid levels. | portico.org |

The mechanism of action of tesofensine as a triple monoamine reuptake inhibitor provides a strong theoretical basis for its potential use in treating depression and cognitive disorders. 4everyoungantiaging.comwikipedia.org By increasing the synaptic availability of serotonin, norepinephrine, and dopamine, tesofensine targets the key neurotransmitter systems implicated in the pathophysiology of depression. wikipedia.orgportico.org This broad-spectrum monoaminergic enhancement may offer a more comprehensive antidepressant effect compared to more selective agents. wikipedia.org

The observed increase in BDNF levels and hippocampal neurogenesis in preclinical models further supports its potential antidepressant and cognitive-enhancing properties. portico.org BDNF is crucial for neuronal survival, plasticity, and cognitive function, and its upregulation is a known mechanism of action for many established antidepressant medications. portico.org Additionally, the potentiation of cholinergic neurotransmission by tesofensine has been shown to have beneficial effects on cognition, particularly in learning and memory.

Studies in Animal Models of Neurodegeneration (e.g., Parkinson's, Alzheimer's)

Investigations of this compound in Combination with Other Agents in Preclinical Settings

Preclinical research has also explored the potential of combining tesofensine with other therapeutic agents to enhance its efficacy or mitigate potential side effects. One notable combination is with metoprolol, a beta-blocker. This combination, known as Tesomet, has been investigated in preclinical studies. hcplive.comresearchgate.net The rationale for this combination is to counteract the potential cardiovascular side effects, such as increased heart rate, that can be associated with monoamine reuptake inhibitors.

In a preclinical model of Parkinson's disease, however, the combination of tesofensine with levodopa (B1675098) did not show a curative effect on the symptoms in advanced stages of the disease. portico.org Another study noted that while a specific catecholamine reuptake inhibitor, Sydnocarb, reduced L-dopa-induced dyskinesias in a preclinical model, tesofensine did not have the same effect under the same conditions. justia.com

Interactive Table: Preclinical Combination Studies with Tesofensine

| Combination Agent | Preclinical Model/Condition | Outcome | Reference |

|---|---|---|---|

| Metoprolol (Tesomet) | Not specified in detail | Positive results reported from preclinical studies. | hcplive.comresearchgate.net |

| Levodopa | Advanced Parkinson's Disease | Did not cure symptoms. | portico.org |

Synthetic Chemistry and Structure Activity Relationships of Tesofensine Citrate

Chemical Synthesis Pathways and Key Steps for Tesofensine Citrate (B86180)

The synthesis of tesofensine involves several key steps, primarily centered around the construction and functionalization of the tropane (B1204802) ring. researchgate.netgoogle.com While specific, proprietary details of large-scale synthesis may not be fully public, the fundamental chemical transformations are well-documented in scientific literature and patents. google.comsmolecule.com The process generally begins with a precursor molecule that undergoes a series of reactions to introduce the necessary functional groups and establish the correct stereochemistry. researchgate.net Tesofensine is synthesized from the precursor (1R,2R,3S)-2-hydroxylmethyl-3-(3,4-dichlorophenyl)-tropane tosylate. researchgate.net This precursor is prepared from (+/-)-anhydroecgonine methyl ester through a four-step process involving a Grignard reaction, isomerization, reduction, and etherification. researchgate.net The citrate salt is formed by reacting the tesofensine base with citric acid. smolecule.com

Tropane Ring Formation and Stereochemical Considerations

The core of tesofensine is the 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton. nih.govnih.gov The synthesis of tropanes and their analogs is a significant area of organic chemistry due to their prevalence in biologically active molecules. nih.govacs.org Various synthetic strategies have been developed to construct this bicyclic system. numberanalytics.com One common approach involves the Robinson-Schöpf condensation, though other methods like intramolecular Mannich reactions and cycloaddition reactions are also employed. mdpi.comnih.gov

A key challenge in tropane synthesis is controlling the stereochemistry at multiple chiral centers. d-nb.infonih.gov For tesofensine, the specific stereoisomer (1R,2R,3S) is crucial for its biological activity. wikipedia.org The stereochemistry of the substituents on the tropane ring significantly influences the compound's interaction with its biological targets. nih.gov Modern synthetic methods, such as asymmetric catalysis and the use of chiral auxiliaries, are employed to achieve high stereoselectivity in the formation of the desired tropane isomer. d-nb.infonih.gov For instance, stereoselective synthesis can be achieved via a microwave-assisted 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole (B145914) and furan (B31954) derivatives. nih.govresearchgate.netnih.gov

Functional Group Introduction (e.g., Phenyl Moiety, Ethoxymethyl Substituents)

Once the tropane scaffold is established, the next critical phase is the introduction of the specific functional groups that define tesofensine's structure and activity. This includes the 3-(3,4-dichlorophenyl) group and the 2-(ethoxymethyl) group. researchgate.net

The dichlorophenyl moiety is typically introduced via a Grignard reaction, where a dichlorophenylmagnesium bromide reagent is added to a suitable tropane precursor, such as anhydroecgonine (B8767336) methyl ester. researchgate.net This reaction establishes the carbon-carbon bond between the tropane ring and the phenyl group.

The ethoxymethyl group at the 2-position is generally installed in a multi-step process. researchgate.netportico.org This often involves the reduction of a carboxylate group at the 2-position (present in precursors like ecgonine) to a hydroxymethyl group. researchgate.netportico.org This alcohol is then etherified to form the final ethoxymethyl substituent. researchgate.netportico.org This can be achieved by reacting the hydroxymethyl derivative with sodium ethoxide in ethanol (B145695) or with ethyl bromide in the presence of a phase-transfer catalyst. portico.org

Structure-Activity Relationship (SAR) Studies of Tesofensine Citrate Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. georgiasouthern.edugeorgiasouthern.edu For tesofensine and its analogs, SAR studies have been crucial in elucidating the structural features necessary for potent inhibition of monoamine reuptake transporters. researchgate.netresearchgate.net

Impact of Structural Modifications on Monoamine Reuptake Inhibition Potency (IC50 Values)

The potency of tesofensine and its analogs as monoamine reuptake inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. researchgate.netncats.io SAR studies have revealed that even minor modifications to the tesofensine structure can have a significant impact on these values.

Key findings from SAR studies include:

Substituents at the 2-position: Analogs with different substituents at the 2-position, such as methoxymethyl or phenylthiomethyl, have been shown to exhibit comparable IC50 values to tesofensine for dopamine, norepinephrine, and serotonin uptake. researchgate.net

The Phenyl Ring at the 3-position: The presence and substitution pattern of the phenyl ring at the 3-position are critical for high-affinity binding. researchgate.net The 3,4-dichloro substitution is a key feature of tesofensine.

The N-methyl group: A basic amino group with a methyl substitution is important for interaction with the dopamine transporter. researchgate.netresearchgate.net

| Compound/Analog | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Tesofensine | 35 | 1.7 | 11 |

| Tesofensine (alternative report) | 65 | 1.7 | 11 |

| Tesofensine (another report) | 8.0 | 3.2 | 11.0 |

Note: IC50 values can vary between different studies and experimental conditions. wikipedia.orgresearchgate.netncats.io

Correlation between Structure and Receptor Binding Profiles

The binding affinity of tesofensine analogs to monoamine transporters is directly correlated with their structural features. The tropane core provides a rigid scaffold that orients the key functional groups for optimal interaction with the binding sites on the transporters. researchgate.netnih.gov

The 3-phenyltropane structure of tesofensine is a well-established pharmacophore for dopamine transporter ligands. researchgate.netdrugbank.com The orientation of the phenyl group and the substituents on the tropane ring determine the selectivity and potency for DAT, NET, and SERT. researchgate.netnih.gov For instance, the stereochemistry at the C-2 and C-3 positions is critical for high-affinity binding. researchgate.net

Design and Preclinical Characterization of Novel this compound Derivatives

The insights gained from SAR studies have guided the rational design of novel tesofensine derivatives with potentially improved pharmacological profiles. google.com The goal of these efforts is often to enhance potency, improve selectivity, or modify pharmacokinetic properties.

The design of new derivatives may involve:

Modification of the 2-position substituent: Exploring a variety of ether, ester, or other functional groups at this position to modulate potency and selectivity. researchgate.net

Alteration of the phenyl ring substitution: Investigating different substitution patterns on the phenyl ring to fine-tune interactions with the monoamine transporters. google.com

Modification of the N-substituent: Replacing the N-methyl group with other alkyl or functionalized groups to alter the compound's properties. researchgate.net

Preclinical characterization of these novel derivatives involves a battery of in vitro and in vivo assays. In vitro studies typically measure binding affinities and reuptake inhibition potencies at DAT, NET, and SERT. acs.org Promising candidates are then advanced to in vivo studies in animal models to assess their pharmacokinetic profiles, efficacy in relevant behavioral models (e.g., models of appetite suppression), and potential off-target effects. nih.govplos.org

Analytical Methodologies for Tesofensine Citrate in Research

Quantification Techniques for Tesofensine Citrate (B86180) in Biological Matrices (Preclinical)

Accurate measurement of tesofensine and its metabolites in biological samples like plasma, serum, and tissue is critical during preclinical studies. This quantification allows researchers to understand the pharmacokinetics of the compound—how it is absorbed, distributed, metabolized, and excreted. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the primary technique for this purpose due to its superior sensitivity and specificity. medchemexpress.com

In preclinical research, a robust and fully validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous determination of tesofensine (also referred to as NS2330) and its principal active metabolite, M1 (desalkyl-tesofensine), in plasma. medchemexpress.comresearchgate.net This methodology is crucial for delineating the pharmacokinetic profiles of both the parent drug and its metabolite.

The process begins with sample preparation, where the analytes are extracted from the biological matrix. Automated solid-phase extraction (SPE) is a common method used to clean up the samples and concentrate the tesofensine and M1 before analysis. medchemexpress.com For internal standardization, which is essential for accuracy, deuterated versions of tesofensine and M1 are added to the samples. medchemexpress.com

The prepared sample is then injected into the HPLC system. The separation of tesofensine, M1, and their corresponding internal standards is achieved using a C18 column with gradient elution. medchemexpress.com The mobile phase typically consists of an aqueous component with an acidifier like formic acid and an organic solvent such as methanol. medchemexpress.com The distinct retention times allow for the separation of the parent compound from its metabolite. Following chromatographic separation, the eluent is directed into a tandem mass spectrometer for detection and quantification. medchemexpress.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for detecting the specific mass transitions of each compound.

A summary of typical LC-MS/MS parameters used in the analysis of tesofensine and its metabolite M1 is presented below. medchemexpress.com

| Parameter | Description |

|---|---|

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS) |

| Sample Preparation | Automated solid-phase extraction (SPE) |

| Column | Phenomenex Luna C18(2) (30 × 2.0 mm) |

| Mobile Phase | Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (methanol) |

| Flow Rate | 0.2 ml/min |

| Run Time | 7.0 minutes |

| Retention Time (Tesofensine) | 4.7 minutes |

| Retention Time (Metabolite M1) | 4.8 minutes |

| Internal Standards | Deuterated Tesofensine and deuterated M1 |

| Detection | Tandem mass spectrometry with a Z-Spray ion source |

Spectroscopic and Other Characterization Methods for Tesofensine Citrate

Beyond quantification in biological fluids, the fundamental chemical structure and properties of this compound itself must be unequivocally confirmed. This is accomplished using a suite of spectroscopic and analytical techniques.

Structural elucidation and confirmation are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (¹H NMR): Proton NMR is used to confirm the identity and structure of the tesofensine molecule. Certificates of analysis for tesofensine reference standards confirm that the ¹H NMR spectrum is consistent with its known chemical structure. medchemexpress.com This technique provides detailed information about the arrangement of hydrogen atoms within the molecule, serving as a fingerprint for the compound.

Mass Spectrometry (MS): LC-MS is also used for the initial characterization and purity assessment of the tesofensine drug substance. medchemexpress.com It confirms the molecular weight of the compound. High-resolution tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, providing data that confirms its specific structural components. mdpi.com Chemical databases contain predicted MS/MS spectra for tesofensine, which can be used as a reference for experimental results. drugbank.com

Another advanced characterization method used in preclinical studies is Positron Emission Tomography (PET) . PET is a functional imaging technique that allows for the in vivo characterization of a drug's interaction with its target. For tesofensine, PET studies using the radioligand [¹¹C]βCIT-FE have been conducted to measure the occupancy of the dopamine (B1211576) transporter (DAT) in the brain following administration of the drug. nih.gov These studies demonstrated a dose-dependent blockade of DAT by tesofensine, providing a direct link between drug concentration and target engagement in a living system. nih.gov

Development and Validation of Bioanalytical Assays for this compound in Preclinical Studies

For the data from preclinical pharmacokinetic studies to be considered reliable and to support regulatory submissions, the bioanalytical method used must be rigorously developed and validated. drugbank.commedkoo.com This process ensures that the assay is accurate, precise, and reproducible for its intended purpose—quantifying tesofensine and its metabolites in a specific biological matrix like plasma. mdpi.com

The validation of a bioanalytical method is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA). medchemexpress.comdrugbank.com The LC-MS/MS method for tesofensine has been fully validated according to these standards. medchemexpress.com The validation process assesses several key parameters:

Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or other metabolites. medkoo.com

Accuracy: The closeness of the measured concentration values to the true concentration.

Precision: The degree of scatter or variability between repeated measurements of the same sample.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range. For the tesofensine assay, the calibration function was linear from 0.1 to 50 ng/ml in plasma. medchemexpress.com

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). medkoo.com

The performance of the validated LC-MS/MS assay for tesofensine demonstrated its suitability for preclinical research, as summarized in the table below. medchemexpress.com

| Validation Parameter | Result |

|---|---|

| Guideline Followed | FDA Guidance on Bioanalytical Method Validation |

| Calibration Range (in plasma) | 0.1 to 50 ng/ml |

| Inaccuracy (Relative Error) | < ±6% |

| Imprecision (Coefficient of Variation) | < 11% |

This comprehensive validation ensures that the concentration data generated during preclinical studies is robust and can be confidently used to make critical decisions in the drug development process. drugbank.com

Future Directions and Unexplored Avenues in Tesofensine Citrate Research

Identification of Additional Pharmacological Targets and Downstream Signaling Pathways

While the principal mechanism of tesofensine is the inhibition of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA) transporters, research suggests a more complex pharmacological profile. ncats.ionih.gov Preclinical studies indicate that the appetite-suppressing effects of tesofensine are not solely dependent on general monoamine reuptake inhibition but are specifically linked to the indirect stimulation of α1-adrenergic and dopamine D1 receptors. nih.gov This was demonstrated in diet-induced obese (DIO) rats, where the hypophagic effect of tesofensine was significantly reversed by the co-administration of an α1 adrenoceptor antagonist (prazosin) and a dopamine D1 receptor antagonist (SCH23390). nih.gov Conversely, antagonists for α2-adrenoceptors, D2/D3 receptors, and 5-HT2A/C receptors did not alter tesofensine-induced hypophagia. nih.gov

Further investigation into downstream signaling has revealed that tesofensine may also potentiate cholinergic neurotransmission, which could contribute to its cognitive-enhancing effects observed in early studies for neurodegenerative diseases. portico.orgwikipedia.org Additionally, sustained treatment with tesofensine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), suggesting a potential role in neuroprotection and mood regulation. portico.orgwikipedia.org One study also noted that tesofensine modulates the neuronal activity of the lateral hypothalamus by silencing GABAergic neurons, a key region involved in feeding behavior. wikipedia.org

Table 1: Investigated Pharmacological Targets and Pathways of Tesofensine

| Target/Pathway | Role in Tesofensine's Action | Key Findings |

|---|---|---|

| α1-Adrenoceptor | Appetite Suppression | Co-administration with an antagonist (prazosin) almost completely reverses tesofensine-induced hypophagia in DIO rats. nih.gov |

| Dopamine D1 Receptor | Appetite Suppression | Co-administration with an antagonist (SCH23390) partially antagonizes tesofensine-induced hypophagia in DIO rats. nih.gov |

| Cholinergic Neurotransmission | Cognitive Effects | Tesofensine indirectly potentiates cholinergic neurotransmission, which may have benefits for learning and memory. wikipedia.org |

| Brain-Derived Neurotrophic Factor (BDNF) | Neuroprotection/Antidepressant Effects | Sustained treatment increases BDNF levels in the brain. portico.orgwikipedia.org |

| GABAergic Neurons (Lateral Hypothalamus) | Feeding Behavior | Tesofensine modulates neuronal activity by silencing these neurons. wikipedia.org |

Development of Advanced Preclinical Models for Deeper Mechanistic Understanding

To further elucidate the mechanisms of tesofensine, researchers have utilized various preclinical models. The diet-induced obesity (DIO) rat model has been instrumental in characterizing the appetite-suppressive and weight-reducing effects of the compound. nih.govepo.org This model allows for the study of tesofensine's impact on food intake, body weight, and the underlying neuropharmacological pathways in a state of obesity that more closely mimics the human condition. nih.govepo.org

Studies using DIO rats have demonstrated that chronic tesofensine treatment leads to a sustained reduction in body weight, primarily through a marked hypophagic response. nih.govresearchgate.net Automated food intake monitoring systems have been employed to conduct microstructural analyses of feeding behavior, revealing that tesofensine can increase the latency to the first meal and decrease the total number of meals, average meal size, and duration. nih.gov

Beyond behavioral models, in vitro studies using isolated transporters have been crucial for determining the inhibitory activity of tesofensine and its metabolite M1 on serotonin, norepinephrine, and dopamine uptake. ncats.io These assays provide precise measurements of the compound's potency at its primary targets. ncats.io Furthermore, positron emission tomography (PET) studies in human subjects have provided in vivo evidence of dopamine transporter (DAT) blockade, linking the upregulation of dopaminergic pathways to the effects of tesofensine. portico.org

Future research could benefit from the development of more sophisticated preclinical models, such as those incorporating genetic manipulations to selectively knock out or modify specific receptor subtypes (e.g., α1-adrenoceptor or D1 receptor) in key brain regions involved in appetite control. This would allow for a more definitive confirmation of their role in tesofensine's mechanism of action.

Exploration of Novel Therapeutic Applications in Preclinical Paradigms

While tesofensine's development has primarily focused on obesity, its pharmacological profile suggests potential for other therapeutic applications. portico.org Originally investigated for neurodegenerative disorders like Alzheimer's and Parkinson's disease, the compound has shown neuroprotective activities in preclinical models. portico.org For instance, tesofensine was found to reduce levels of β-amyloid in mice. portico.org

The observed increase in BDNF levels and the modulation of monoaminergic systems also point towards a potential antidepressant effect. portico.orgwikipedia.org Although not yet extensively investigated preclinically for depression, the underlying pharmacology aligns with the mechanisms of some existing antidepressant medications. portico.orgdrugbank.com

The appetite-suppressing effects of tesofensine, mediated through central noradrenergic and dopaminergic pathways, could also be relevant for conditions characterized by hyperphagia beyond simple obesity, such as Prader-Willi syndrome. google.com Preclinical studies in relevant animal models of these disorders could uncover new therapeutic avenues.

Table 2: Potential Preclinical Therapeutic Applications of Tesofensine

| Potential Application | Rationale | Preclinical Evidence |

|---|---|---|

| Neurodegenerative Diseases (e.g., Alzheimer's) | Neuroprotective effects | Reduced β-amyloid levels in mice. portico.org |

| Depression | Modulation of monoaminergic systems, increased BDNF | Increased brain-derived neurotrophic factor levels and stimulation of hippocampal neuron proliferation in rats. portico.org |

| Hyperphagic Disorders | Potent appetite suppression | Strong hypophagic response observed in DIO rats. nih.gov |

Addressing Research Gaps for Comprehensive Preclinical Characterization

Despite the existing body of research, several gaps remain in the preclinical characterization of tesofensine citrate (B86180). A more detailed investigation into the downstream signaling cascades activated by α1-adrenoceptor and dopamine D1 receptor stimulation is warranted. Understanding how these signals integrate within hypothalamic and mesolimbic circuits would provide a more complete picture of its appetite-suppressing effects.

Furthermore, the long-term neuroadaptive changes resulting from chronic tesofensine administration are not fully understood. Research into potential alterations in receptor sensitivity, transporter expression, and neuroplasticity following prolonged treatment would be crucial for a comprehensive preclinical profile. The diminishing hypophagic effect observed over time in chronic studies in rats suggests that such adaptive mechanisms are at play. researchgate.netuva.nl

Q & A

Q. What are the primary mechanisms of action of Tesofensine citrate in neurotransmitter systems, and how are these evaluated experimentally?

this compound inhibits the presynaptic reuptake of noradrenaline, dopamine, and serotonin, indirectly stimulating the cholinergic system . Methodologically, in vitro assays (e.g., radioligand binding studies) quantify inhibition potency, while in vivo animal models (e.g., Morris water maze for memory) assess cognitive effects. Researchers should validate findings using microdialysis to measure extracellular neurotransmitter levels in target brain regions .

Q. Which preclinical models are most relevant for evaluating this compound’s cognitive and metabolic effects?

- Cognitive effects : Rodent models of Alzheimer’s disease (e.g., transgenic APP/PS1 mice) or age-related cognitive decline, using behavioral tests like novel object recognition .

- Metabolic effects : Diet-induced obesity (DIO) mice or Zucker fatty rats, with endpoints including body weight, adiposity, and serum leptin levels. Ensure dose selection aligns with human pharmacokinetic profiles (e.g., half-life >200 hours) to avoid overestimation .

Q. How do pharmacokinetic properties of this compound influence clinical trial design?

Tesofensine’s long half-life (>200 hours) and CYP3A4-dependent metabolism necessitate staggered dosing (e.g., weekly administration) to avoid accumulation. Steady-state trough concentrations (~1/3 of peak levels) should guide safety monitoring for CNS or cardiovascular side effects . Bioequivalence studies comparing parent drug and metabolite M1 (5x lower potency) are critical for interpreting efficacy .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between Tesofensine’s preclinical cognitive benefits and failed Phase IIb clinical trials in Alzheimer’s disease?

The Phase IIb trial’s lack of efficacy may stem from:

- Population heterogeneity : Subgroup analysis of mild vs. moderate Alzheimer’s patients using biomarkers (e.g., CSF Aβ42).

- Dose limitations : Preclinical models used higher doses relative to human equivalents; re-evaluate safety-to-efficacy ratios .

- Outcome measures : Incorporate functional MRI or tau PET imaging to assess target engagement beyond cognitive scales .

Q. What methodological considerations are critical when designing long-term studies on this compound’s metabolic effects?

- Control groups : Use placebo and active comparators (e.g., GLP-1 agonists) to contextualize weight loss efficacy.

- Adherence monitoring : Leverage pharmacokinetic data (e.g., metabolite ratios) to verify compliance .

- Safety endpoints : Prioritize cardiovascular monitoring (e.g., heart rate, blood pressure) due to noradrenergic effects .

Q. What strategies are recommended for analyzing synergistic effects of this compound with other weight loss agents?

- Experimental design : Use factorial designs (e.g., Tesofensine + metformin vs. monotherapy) to assess additive effects.

- Data analysis : Apply isobolographic analysis to distinguish synergy from mere additive interactions.

- Mechanistic validation : Combine microdialysis (neurotransmitters) with indirect calorimetry (energy expenditure) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in this compound’s reported efficacy across animal strains?

- Strain-specific protocols : Standardize diets and environmental conditions (e.g., circadian timing) in DIO models.

- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., sex differences in metabolic response) .

Q. What statistical approaches mitigate bias in this compound’s clinical trial data interpretation?

- Pre-specified endpoints : Avoid post-hoc analyses unless hypothesis-driven.

- Bayesian methods : Incorporate prior preclinical data to refine effect size estimates.

- Sensitivity analysis : Test robustness against missing data (e.g., dropout rates in long-term trials) .

Tables: Key Pharmacokinetic and Clinical Trial Data

| Parameter | Value | Source |

|---|---|---|

| Half-life (Tesofensine) | >200 hours | |

| Major Metabolite | M1 (CYP3A4-derived) | |

| M1 Relative Potency | 5x lower vs. parent compound | |

| Phase IIb Trial Outcome | No significant cognitive improvement |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.